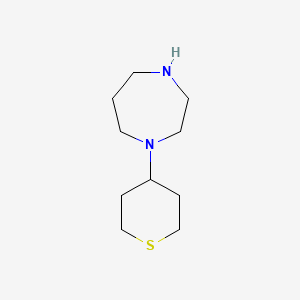
1-(チアン-4-イル)-1,4-ジアゼパン
概要
説明
Molecular Structure Analysis
The molecular structure of 1-(Thian-4-yl)-1,4-diazepane consists of a seven-membered ring containing two nitrogen atoms, one sulfur atom, and four carbon atoms. The remaining carbon atoms and hydrogen atoms form the thian-4-yl group.科学的研究の応用
薬理学
薬理学において、「1-(チアン-4-イル)-1,4-ジアゼパン」は、様々な治療薬の合成のための構成要素として作用する可能性が探求されています。そのユニークな構造により、効力が高く副作用が減少した新規薬物の開発が可能になる可能性があります。 この化合物のジアゼパン環は、神経受容体に選択的に結合するリガンドを作成する際に重要な役割を果たす可能性があり、これは神経疾患の治療に役立つ可能性があります .
有機合成
「1-(チアン-4-イル)-1,4-ジアゼパン」は、有機合成において汎用性の高い中間体として機能します。より大きな分子に組み込むことで、チアン基を導入することができ、チアン基は有機化合物の安定性と独特の反応性に貢献することが知られています。 これは、工業用途に適した特性を備えた新規材料の作成につながる可能性があります.
材料科学
材料科学では、この化合物は硫黄ヘテロ環を導入する能力が重要です。硫黄を含む環は、ポリマーや複合材料の電子特性や機械的特性を改変するために使用されることがよくあります。 この分野の研究は、電子機器、コーティング、構造用途で使用するための高度な材料の開発につながる可能性があります.
分析化学
この化合物の明確な化学的特徴は、分析化学において標準品または試薬として有用なものにします。これは、機器の校正や、アッセイや化学的試験における試薬として使用できます。 混合物中の存在を検出および測定することができ、サンプルの組成に関する貴重な情報を提供します.
生化学
生化学では、「1-(チアン-4-イル)-1,4-ジアゼパン」は、特定の生体分子を模倣する可能性があるため、タンパク質-リガンド相互作用を研究するために使用される可能性があります。 これは、酵素活性を調査するアッセイや、代謝経路を調節できる阻害剤の設計に用いることができます .
環境科学
「1-(チアン-4-イル)-1,4-ジアゼパン」とその誘導体の環境影響は、環境科学における研究分野です。 その分解経路と環境中での持続性を理解することは、その生態学的フットプリントを評価し、さまざまな業界での安全な使用を確保するために不可欠です .
作用機序
Target of Action
Compounds with similar structures have been found to interact with bromodomain-containing protein 9 (brd9) . BRD9 is a member of the bromodomain and extra terminal domain (BET) family of proteins, which are known to recognize acetylated histone lysine residues .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its target protein (such as brd9) and modulate its function . This interaction could lead to changes in the protein’s activity, potentially influencing gene expression and cellular processes .
Biochemical Pathways
Given the potential interaction with brd9, it may influence pathways related to gene expression and cellular regulation
Result of Action
Based on the potential interaction with brd9, it could influence gene expression and cellular processes
Safety and Hazards
生化学分析
Biochemical Properties
1-(Thian-4-yl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bromodomain-containing proteins, which are involved in the regulation of gene expression through chromatin remodeling . The nature of these interactions often involves binding to specific sites on the proteins, thereby influencing their activity and function.
Cellular Effects
The effects of 1-(Thian-4-yl)-1,4-diazepane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the acetylation of histone lysine residues, a post-translational modification that plays a crucial role in chromatin structure and gene expression . This modulation can lead to changes in the expression of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 1-(Thian-4-yl)-1,4-diazepane exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as a selective inhibitor of bromodomain-containing protein 9 (BRD9), which is involved in the regulation of gene expression . This inhibition can result in changes in gene expression patterns, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Thian-4-yl)-1,4-diazepane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the regulation of gene expression and cell signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Thian-4-yl)-1,4-diazepane vary with different dosages. At lower doses, the compound has been shown to have beneficial effects on cellular function and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(Thian-4-yl)-1,4-diazepane is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it has been shown to affect the activity of enzymes involved in the acetylation and deacetylation of histone proteins, thereby influencing metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-(Thian-4-yl)-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
1-(Thian-4-yl)-1,4-diazepane exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the nucleus, where it interacts with chromatin and influences gene expression . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles within the cell.
特性
IUPAC Name |
1-(thian-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCBZNQKRSIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
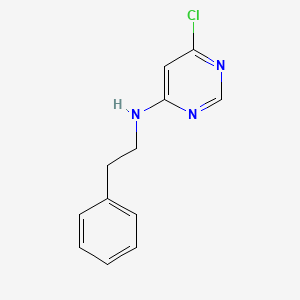
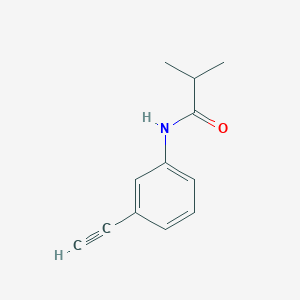
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)

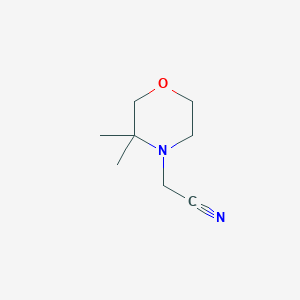


![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)
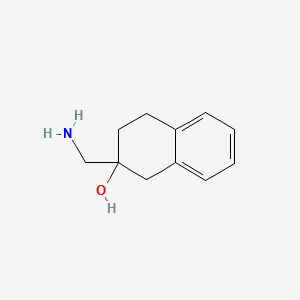
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)
